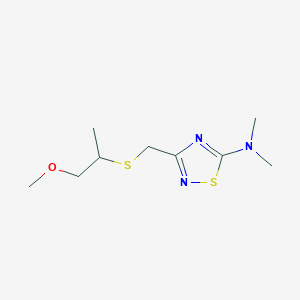![molecular formula C14H15ClF3NO2 B7640401 (4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)
(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. CTMP is a research chemical and is not intended for human consumption. It is used in scientific research for its potential therapeutic effects in the treatment of neurological disorders.
作用机制
(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and attention. By increasing the levels of dopamine in the brain, this compound may help to improve cognitive function and reduce symptoms of ADHD. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent the loss of neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which may improve cognitive function and reduce symptoms of ADHD. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent the loss of neurons in the brain. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using (4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its potent dopamine reuptake inhibition activity, which may make it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound in lab experiments is its potential neurotoxicity, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on (4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone. One area of research is the development of more selective dopamine reuptake inhibitors that have fewer side effects than this compound. Another area of research is the investigation of the neuroprotective properties of this compound and its potential therapeutic effects in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in scientific research.
合成方法
(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-(trifluoromethyl)piperidine-1-carboxylic acid in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound.
科学研究应用
(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic effects in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. It has been shown to act as a potent dopamine reuptake inhibitor, which may help to improve cognitive function and reduce symptoms of ADHD. Additionally, this compound has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(4-chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c1-9-8-10(2-3-11(9)15)12(20)19-6-4-13(21,5-7-19)14(16,17)18/h2-3,8,21H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZJOVIAZIZQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)
![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
